1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Description
Properties
CAS No. |
651331-68-9 |
|---|---|
Molecular Formula |
C28H39NO5S |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
12-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol |
InChI |
InChI=1S/C28H39NO5S/c1-33-24-17-19-25(20-18-24)35(31,32)29-22-23(28-26(29)15-13-16-27(28)34-2)14-11-9-7-5-3-4-6-8-10-12-21-30/h13,15-20,22,30H,3-12,14,21H2,1-2H3 |
InChI Key |
SNJPQSPOUMSBTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The indole scaffold is typically constructed via the Fischer indole synthesis , which involves cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. For this compound:
- Starting materials : 4-Methoxyphenylhydrazine and dodecanal.
- Conditions : Reflux in acetic acid/HCl (1:1) at 110°C for 12 hours.
- Mechanism : Acid-catalyzed-sigmatropic rearrangement followed by aromatization.
| Step | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| 1 | 4-Methoxyphenylhydrazine + dodecanal | 78% | |
| 2 | Cyclization (HCl/AcOH) | 85% |
Challenges : Competing dimerization at the C3 position requires precise stoichiometric control.
Sulfonylation at the N1 Position
Introduction of the 4-methoxyphenylsulfonyl group employs sulfonyl chloride derivatives :
- Reagents : 4-Methoxyphenylsulfonyl chloride, base (e.g., NaH or pyridine).
- Conditions : Anhydrous DCM, 0°C to room temperature, 6 hours.
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 0°C → RT | >25°C leads to over-sulfonylation |
| Base | NaH (2.5 eq) | Pyridine reduces yield by 30% |
| Solvent | DCM | THF causes side reactions |
Mechanistic Insight : The reaction proceeds via nucleophilic attack by the indole’s NH group on the electrophilic sulfur.
Side-Chain Functionalization: Dodecanol Attachment
The C3-dodecanol chain is introduced through:
- Friedel-Crafts Alkylation : Using dodecyl bromide and AlCl₃.
- Catalytic Hydrogenation : Post-alkylation reduction of ketones to alcohols (Pd/C, H₂).
Optimized Protocol :
Palladium-Catalyzed Cross-Coupling for Structural Diversification
Recent patents highlight Suzuki-Miyaura coupling for introducing aryl groups:
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Boronates : 4-Methoxyphenylboronic acid, K₂CO₃, DMF/H₂O (70°C, 8 hours).
| Entry | Boronate | Yield | Purity |
|---|---|---|---|
| 1 | 4-MeO-C₆H₄B(OH)₂ | 76% | 98% |
| 2 | 3,5-(MeO)₂C₆H₃B(OH)₂ | 63% | 91% |
Limitation : Steric hindrance from the dodecanol chain reduces coupling efficiency.
Advanced Techniques for Yield Improvement
Microflow Reactor Synthesis
To mitigate dimerization during indole formation:
Solid-Phase Purification
Post-sulfonylation purification using silica gel functionalized with quaternary ammonium salts :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fischer Indole + Batch | 78 | 95 | Moderate |
| Microflow Indole | 94 | 98 | High |
| Suzuki Coupling | 76 | 98 | Low |
Critical Takeaway : Microflow reactors enhance yield but require specialized equipment. Traditional Fischer synthesis remains the most scalable approach.
Challenges and Solutions
Chemical Reactions Analysis
1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen or sulfonyl groups.
Scientific Research Applications
1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The methoxyphenyl sulfonyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis.
Comparison with Similar Compounds
Alkyl Chain Length Variations
Compounds with varying alkyl chain lengths at the indole C3 position exhibit distinct physicochemical properties:
Notes:
Sulfonyl Group Modifications
The (4-methoxyphenyl)sulfonyl group distinguishes the target compound from other sulfonylated indoles:
Key Observations :
Functional Group Positioning
- Methoxy placement : The 4-methoxy group on the indole core (target compound) contrasts with 5- or 6-methoxy derivatives (e.g., ), which may alter electronic distribution and biological activity.
- Sulfonyl vs.
Research Implications
- Drug design : The combination of a long alkyl chain and sulfonyl group may optimize pharmacokinetic properties (e.g., half-life, tissue penetration).
- Material science : Sulfonyl groups enhance thermal stability, as observed in crystallographic studies of related compounds .
Biological Activity
1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound belonging to the indole family. Its molecular formula is C28H39NO5S, with a molecular weight of approximately 501.687 g/mol. The compound features an indole ring, a long dodecyl chain, and a sulfonamide moiety, which are believed to contribute to its unique biological properties and potential applications in pharmaceuticals and materials science .
Structural Characteristics
The structural components of 1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- include:
- Indole Ring : A bicyclic structure that is common in many natural products and pharmaceuticals.
- Dodecyl Chain : A long alkyl chain that may enhance lipophilicity and membrane permeability.
- Methoxy and Sulfonamide Groups : These functional groups are known to influence biological activity by participating in various interactions with biological targets.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to 1H-Indole-3-dodecanol:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- | Similar indole core with different methoxy positioning | Antimicrobial activity |
| 12-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol | Longer alkyl chain; similar sulfonamide group | Potential anticancer properties |
| 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- | Aldehyde functional group instead of alcohol | Known for anti-inflammatory effects |
This comparative analysis indicates that the unique features of 1H-Indole-3-dodecanol may confer distinct biological activities due to its specific functional groups and long alkyl chain.
Understanding the mechanisms by which 1H-Indole-3-dodecanol exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Interaction with Enzymes : The sulfonamide group may interact with enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The long dodecyl chain could facilitate membrane penetration, enhancing bioavailability.
Case Studies
While direct case studies on this specific compound are scarce, research on structurally similar indoles provides insights into its potential applications:
- Antimicrobial Studies : Indoles have been shown to inhibit bacterial growth in vitro, suggesting that derivatives like 1H-Indole-3-dodecanol could possess similar properties .
- Cancer Research : Certain indole compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also be investigated for anticancer activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1H-Indole-3-dodecanol derivatives with sulfonyl and methoxy substituents?
- Methodology : The compound can be synthesized via sequential functionalization of the indole core. For example:
Sulfonylation : React 4-methoxyindole with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., NaH or triethylamine) in DMF or dichloromethane to introduce the sulfonyl group .
Reduction : Reduce the intermediate aldehyde (e.g., using NaBH₄ in ethanol at 0°C to room temperature) to yield the alcohol moiety .
- Validation : Confirm the structure using -NMR (e.g., characteristic peaks for methoxy groups at ~3.8 ppm and sulfonyl aromatic protons at ~7.5–8.0 ppm) and HR-ESI-MS for molecular weight verification .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Chromatography : Use flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) for purification .
- Spectroscopy :
- - and -NMR to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, sulfonyl S=O at ~1350–1450 cm⁻¹) .
- Mass Spectrometry : HR-ESI-MS to verify molecular formula (e.g., expected [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced Research Questions
Q. How can conflicting NMR data for sulfonylated indole derivatives be resolved?
- Case Study : Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism of the sulfonyl group.
- Methodology :
Variable Temperature NMR : Perform -NMR at elevated temperatures (e.g., 60°C) to coalesce split peaks, confirming dynamic equilibrium .
Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL refinement) to resolve static structural ambiguities .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What strategies optimize the yield of the NaBH₄ reduction step in synthesizing the alcohol moiety?
- Troubleshooting : Low yields may stem from competing side reactions (e.g., over-reduction or aldehyde dimerization).
- Methodology :
Controlled Reaction Conditions : Use anhydrous ethanol, strict temperature control (0°C initially), and slow addition of NaBH₄ to minimize exothermic side reactions .
Alternative Reducing Agents : Test milder agents like CeCl₃·7H₂O/NaBH₄ to enhance selectivity .
In Situ Monitoring : Employ TLC or inline IR to track aldehyde consumption and terminate the reaction promptly .
Q. How does the sulfonyl group influence the compound’s reactivity in downstream applications (e.g., enzyme inhibition)?
- Mechanistic Insight : The sulfonyl group acts as an electron-withdrawing group, polarizing the indole ring and enhancing electrophilicity at C3.
- Methodology :
Kinetic Assays : Compare inhibition constants () of sulfonylated vs. non-sulfonylated analogs against target enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) using Bradford protein assays for quantification .
Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to visualize interactions between the sulfonyl group and enzyme active sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for sulfonylated heterocycles?
- Case Study : Melting points for 1-((4-methoxyphenyl)sulfonyl)-1H-pyrrole derivatives vary by 2–5°C across studies .
- Methodology :
Purity Assessment : Re-analyze samples via HPLC (C18 column, methanol/water mobile phase) to rule out impurities.
Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
Interlab Validation : Cross-check with independent labs using standardized protocols (e.g., USP monographs for melting point determination) .
Advanced Structural Characterization
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?
- Challenges : Poor crystal quality due to flexible dodecanol chain or sulfonyl group disorder.
- Methodology :
Crystal Growth : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to improve crystal packing.
Data Collection : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to enhance signal-to-noise ratios.
Refinement : Apply SHELXL’s TWIN and SUMP commands to model disorder and anisotropic displacement parameters .
Application-Oriented Questions
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodology :
Derivatization : Functionalize the hydroxyl group via Mitsunobu reaction (e.g., with phthalimide to introduce nitrogen) for prodrug development .
Biological Screening : Test cytotoxicity (e.g., MTT assay) and ADMET properties (e.g., microsomal stability assays) to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
